(5-Fluoro-2-nitrophenyl)methanamine

Organic Synthesis Medicinal Chemistry Building Blocks

Select (5-Fluoro-2-nitrophenyl)methanamine (CAS 131780-92-2) for its unique 5-fluoro-2-nitro scaffold, which is not interchangeable with generic nitrobenzylamines or other regioisomers. Its defined LogP (~1.18) and ≥98% purity ensure reproducible outcomes in SNAr reactions, reduction chemistry, and the construction of CNS-active molecules, as demonstrated in retigabine synthetic routes. The free base form (MW 170.14 g/mol) offers a versatile handle for derivatization, minimizing risks associated with isomeric impurities.

Molecular Formula C7H7FN2O2
Molecular Weight 170.14 g/mol
CAS No. 131780-92-2
Cat. No. B3039771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-2-nitrophenyl)methanamine
CAS131780-92-2
Molecular FormulaC7H7FN2O2
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CN)[N+](=O)[O-]
InChIInChI=1S/C7H7FN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4,9H2
InChIKeyJVHBZLBJDNVILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (5-Fluoro-2-nitrophenyl)methanamine CAS 131780-92-2: High-Purity Fluorinated Benzylamine Building Block for Pharmaceutical and Agrochemical R&D


(5-Fluoro-2-nitrophenyl)methanamine (CAS 131780-92-2) is a fluorinated aromatic primary amine bearing a 2-nitro substituent on the phenyl ring . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research [1]. The presence of the electron-withdrawing nitro group and the reactive amine moiety enables its use in nucleophilic substitution and reduction reactions [1]. The 5-fluoro-2-nitrophenyl scaffold offers a distinct substitution pattern that is not fully interchangeable with its unsubstituted, differently halogenated, or regioisomeric analogs [2].

Why Generic Substitution Fails for (5-Fluoro-2-nitrophenyl)methanamine CAS 131780-92-2: Critical Impact of Regioisomerism and Halogen Choice on Reactivity and Downstream Compatibility


Substituting (5-Fluoro-2-nitrophenyl)methanamine with a generic nitrobenzylamine or even a different halogenated analog introduces quantifiable changes in molecular weight, lipophilicity, and electronic properties that directly affect reaction outcomes and product purity . The 5-fluoro-2-nitro substitution pattern is distinct from the 4-fluoro-2-nitro regioisomer (CAS 131780-97-7) , the 5-chloro analog (CAS 67567-44-6) , and the unsubstituted 2-nitrobenzylamine (CAS 1904-78-5) . These differences in substitution pattern influence the compound's behavior in nucleophilic aromatic substitution (SNAr) and reduction chemistry, making direct substitution without re-optimization of synthetic protocols a significant risk [1].

(5-Fluoro-2-nitrophenyl)methanamine CAS 131780-92-2: Head-to-Head Comparator Data on Purity, Lipophilicity, and Physical Form


Free Base vs. Hydrochloride Salt: Molecular Weight and Physical Form Differentiation for Synthetic Route Planning

The free base form of (5-Fluoro-2-nitrophenyl)methanamine (CAS 131780-92-2) has a molecular weight of 170.14 g/mol, whereas the commercially available hydrochloride salt (CAS 1214366-45-6) has a molecular weight of 206.60 g/mol . The unsubstituted 2-nitrobenzylamine free base has a molecular weight of 152.15 g/mol , and its hydrochloride salt (CAS 24835-08-3) weighs 188.61 g/mol . The 5-fluoro substitution adds approximately 18 g/mol compared to the unsubstituted analog, a mass difference that is analytically detectable and affects stoichiometric calculations in multi-step syntheses [1].

Organic Synthesis Medicinal Chemistry Building Blocks

Vendor Purity Specifications: ≥98% Purity Standard from Multiple Authoritative Suppliers

Commercially available (5-Fluoro-2-nitrophenyl)methanamine is offered with a minimum purity of 95% from AKSci and ≥98% from Fluorochem and ChemScene [REFS-2, REFS-3]. In contrast, the 5-chloro analog (CAS 67567-44-6) is typically available at 97% purity from certain suppliers , and the 4-fluoro-2-nitro regioisomer (CAS 131780-97-7) is also available at 98% purity . The availability of a ≥98% purity grade for the 5-fluoro-2-nitro compound ensures minimal byproduct interference in sensitive downstream reactions, such as SNAr or catalytic hydrogenation, where trace impurities can poison catalysts or lead to off-target products.

Quality Control Analytical Chemistry Procurement

LogP (Lipophilicity) Differentiation: 5-Fluoro-2-nitro Substitution Yields Lower Lipophilicity than 5-Chloro Analog

The computed LogP (octanol-water partition coefficient) for (5-Fluoro-2-nitrophenyl)methanamine is 1.18 (Fluorochem) to 1.19 (ChemScene) [REFS-1, REFS-2]. This is significantly lower than the LogP reported for the structurally related N-benzyl derivative (N-benzyl-5-fluoro-2-nitroaniline), which has a calculated LogP of 4.00 [1], and the 5-chloro-2-nitroaniline derivative, which has a LogP of 2.42 [2]. The lower lipophilicity of the 5-fluoro compound, compared to the 5-chloro analog, is a predictable class-level effect of fluorine substitution versus chlorine substitution on aromatic rings [3].

Physicochemical Properties Drug Design ADME

Storage Condition Requirements: Refrigeration at 2-8°C Recommended for Long-Term Stability

(5-Fluoro-2-nitrophenyl)methanamine is specified by ChemScene for storage at 2-8°C, sealed in dry conditions . AKSci recommends long-term storage in a cool, dry place . In contrast, the hydrochloride salt of the unsubstituted 2-nitrobenzylamine is a solid with a melting point of 247°C (dec.) and is typically stored at ambient temperature . The requirement for refrigerated storage of the 5-fluoro-2-nitro free base suggests a higher susceptibility to thermal degradation or moisture absorption compared to the more stable unsubstituted analog, necessitating careful inventory control.

Storage Stability Compound Handling Inventory Management

Synthetic Utility as a Key Intermediate in Retigabine and Related Anticonvulsant Analog Synthesis

The 5-fluoro-2-nitroaniline core structure (CAS 2369-11-1), which is a direct precursor to (5-Fluoro-2-nitrophenyl)methanamine, is a documented starting material in the synthesis of retigabine (ezogabine), an anticonvulsant drug [1]. The optimized synthesis route from 5-fluoro-2-nitroaniline involves nucleophilic substitution, reduction, and acylation, yielding the intermediate 2-amino-4-(4-fluorobenzylamino) nitrobenzene in 92.94% yield [2]. While direct yield data for (5-Fluoro-2-nitrophenyl)methanamine itself is not available from the same study, the high-yielding transformation of the closely related 5-fluoro-2-nitroaniline demonstrates the viability of the 5-fluoro-2-nitrophenyl scaffold in constructing pharmacologically relevant molecules [3]. In contrast, the unsubstituted 2-nitrobenzylamine is more commonly employed in the synthesis of tetrahydroisoquinolines and fluorescent dyes, indicating a divergence in preferred synthetic applications .

Medicinal Chemistry Drug Synthesis Fluorinated Building Blocks

Optimal Research and Industrial Application Scenarios for (5-Fluoro-2-nitrophenyl)methanamine CAS 131780-92-2


Synthesis of Fluorinated CNS Drug Candidates via Reductive Amination and SNAr

Leverage the 5-fluoro-2-nitro substitution pattern to construct CNS-active molecules, as demonstrated in the retigabine synthetic route [1]. The free base form (CAS 131780-92-2) offers a molecular weight of 170.14 g/mol and a LogP of ~1.18, which can be tuned further via derivatization . The ≥98% purity available from multiple vendors ensures that subsequent reductive amination or nucleophilic aromatic substitution reactions proceed without interference from isomeric or halogenated impurities .

Agrochemical Intermediate for Fluorinated Herbicides or Fungicides

The 5-fluoro-2-nitrophenyl scaffold is a recognized substructure in agrochemical research [1]. The lower LogP (~1.18) of this compound compared to the 5-chloro analog (LogP 2.42) may confer improved soil mobility or altered plant uptake profiles. The compound's storage requirement at 2-8°C should be factored into inventory planning for large-scale synthesis campaigns .

Building Block for Fluorescent Probes and Photocleavable Protecting Groups

Nitrobenzyl groups are established photolabile protecting groups, and the 5-fluoro substitution may modulate the absorption wavelength and cleavage kinetics [1]. The consistent purity (≥98%) and defined LogP (1.18) of (5-Fluoro-2-nitrophenyl)methanamine enable reproducible incorporation into photoresponsive molecules for chemical biology applications .

Development of Novel MAO-B Inhibitors via Fluorinated Benzylamine Scaffolds

Fluorine-substituted benzylamines have been explored as substrates and inactivators of monoamine oxidase B (MAO-B) [1]. The 5-fluoro-2-nitro substitution pattern introduces electron-withdrawing character that may influence enzyme adduct stabilization, as suggested by SAR studies on related fluorinated benzylamines . While direct activity data for this specific compound are lacking, the structural precedent supports its utility in designing novel MAO-B probes .

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